
3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one: is a heterocyclic compound characterized by the presence of a morpholine ring, two phenyl groups, and a thioxooxazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one typically involves the following steps:
Formation of the Thioxooxazolidinone Core: This can be achieved through the reaction of a suitable isothiocyanate with an amino acid derivative under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. Morpholine is reacted with a halogenated precursor of the thioxooxazolidinone core, often in the presence of a base like potassium carbonate.
Addition of Phenyl Groups: The phenyl groups are typically introduced through Friedel-Crafts acylation or alkylation reactions. Benzoyl chloride or benzyl chloride can be used as the phenyl group donors, with aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated derivatives and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of cancer research.
Medicine
Medically, derivatives of this compound are being studied for their anti-inflammatory and anticancer properties. The presence of the morpholine ring and the thioxooxazolidinone core is believed to contribute to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active site residues, while the phenyl groups can engage in π-π interactions. The thioxooxazolidinone core may participate in covalent bonding with nucleophilic sites on the target molecule, leading to inhibition or modulation of the target’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Diphenyl-2-thiohydantoin: Similar in structure but lacks the morpholine ring.
3-Morpholino-2-thioxoimidazolidin-4-one: Contains a similar core structure but with different substituents.
2-Thioxo-4-thiazolidinone derivatives: Share the thioxo group but have different ring systems.
Uniqueness
3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one is unique due to the combination of the morpholine ring, two phenyl groups, and the thioxooxazolidinone core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
88051-69-8 |
|---|---|
Formule moléculaire |
C19H18N2O3S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-morpholin-4-yl-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c22-17-19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-18(25)21(17)20-11-13-23-14-12-20/h1-10H,11-14H2 |
Clé InChI |
DTTVODUACCOYEX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1N2C(=O)C(OC2=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


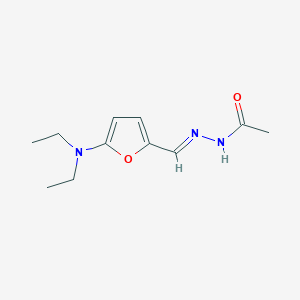
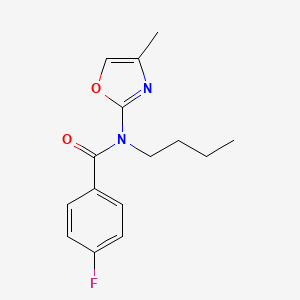
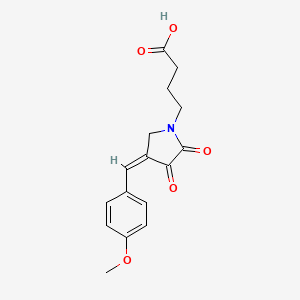
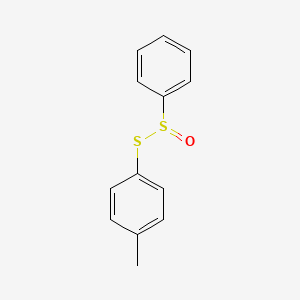
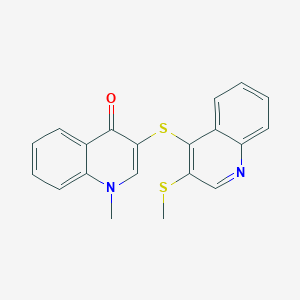
methyl butanoate](/img/structure/B12883359.png)
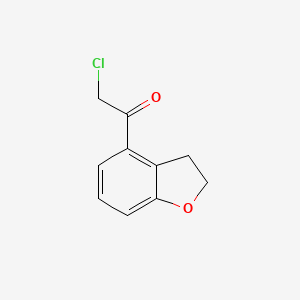
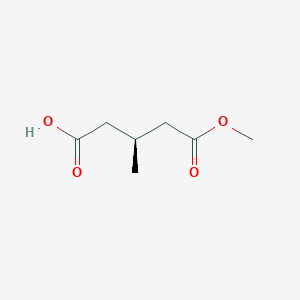

![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)
![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)
![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
